molecular formula C12H16O B3048098 4-(1-Methylcyclopentyl)phenol CAS No. 1562-25-0

4-(1-Methylcyclopentyl)phenol

Cat. No.: B3048098
CAS No.: 1562-25-0
M. Wt: 176.25 g/mol
InChI Key: XQDKIMZRWNYNOI-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopentyl)phenol is an organic compound with the chemical formula C₁₂H₁₆O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

4-(1-Methylcyclopentyl)phenol can be synthesized through various methods. One common synthetic route involves the catalytic cycloalkylation of phenol with 1-methylcyclopentene. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions . Another method involves the aminomethylation of p-[1(3)-methylcycloalkyl]phenols using formaldehyde and piperidine as reagents . Industrial production methods often involve similar catalytic processes but on a larger scale to meet commercial demands.

Scientific Research Applications

4-(1-Methylcyclopentyl)phenol is used extensively in scientific research due to its unique chemical properties. It is employed in the synthesis of various chemical compounds and as a reference standard in pharmaceutical testing . . These properties make them valuable in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

4-(1-Methylcyclopentyl)phenol can be compared with other phenolic compounds such as p-(1-methylcyclohexyl)phenol and p-(3-methylcyclohexyl)phenol . These compounds share similar structural features but differ in the size and shape of the cycloalkyl group attached to the phenol ring. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(1-Methylcyclopentyl)phenol, also known by its CAS number 1562-25-0, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, providing insights from various studies, including synthesis methods, biological effects, and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves the cycloalkylation of phenol with 1-methylcyclopentene. Research has shown that optimal conditions for this synthesis can be achieved using phosphoric acid-impregnated zeolite as a catalyst, leading to improved yields and purity of the product .

Reaction Conditions

Reagent Condition Outcome
PhenolReacted with 1-methylcyclopenteneFormation of this compound
Phosphoric acid-impregnated zeoliteCatalytic conditionsEnhanced reaction efficiency

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Research has explored the anticancer properties of this compound. In particular, it has shown promise in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in certain cancer cell lines, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells, further contributing to its anticancer effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial drugs .

Research on Anticancer Effects

In a separate study, researchers evaluated the anticancer activity of this compound against human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential utility in breast cancer therapy.

Properties

IUPAC Name

4-(1-methylcyclopentyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(8-2-3-9-12)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKIMZRWNYNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496794
Record name 4-(1-Methylcyclopentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-25-0
Record name 4-(1-Methylcyclopentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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